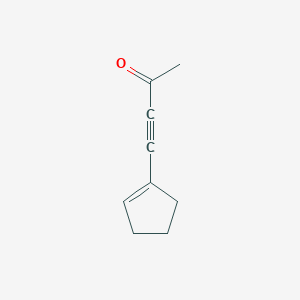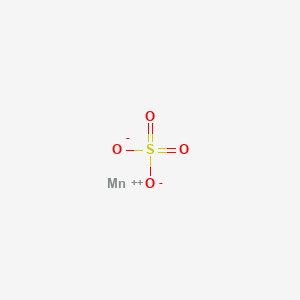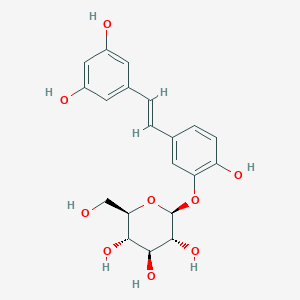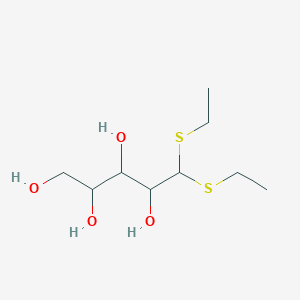
Rimuene
Übersicht
Beschreibung
Rimuene is a natural substance . It is a type of hydrocarbon, and its chemical properties suggest two probable structures . The name “Rimuene” seems to be derived from “Ramune”, a Japanese carbonated soft drink .
Synthesis Analysis
The synthesis of Rimuene has been established by conversion of Rimuene and the diene from erythroxydiol-Y, respectively, into the C19 hydrocarbon and its antipode . This has been confirmed by a total synthesis .Molecular Structure Analysis
The molecular structure of Rimuene is represented by the formula C20H32 . It contains 54 bonds in total, including 22 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 3 six-membered rings, and 2 ten-membered rings .Physical And Chemical Properties Analysis
Rimuene is soluble in alcohol and insoluble in water . Its molecular weight is 272.47504000 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Chemotypic Variation
Rimuene has been identified in several species within the Epacridaceae and Ericaceae families. Studies reveal substantial variation in rimuene content among different species, such as Richea continentis, Leucopogon amplexicaulis, and Gaultheria appressa. This variation is not linked to habitat characteristics, suggesting the existence of distinct chemotypes of rimuene (Salasoo, 1985).
Chemical Structure and Stereochemistry
The chemical structure and stereochemistry of rimuene have been a subject of research. Through various chemical conversions and synthesis processes, the probable structures of rimuene have been established, contributing to a deeper understanding of its molecular composition (Connolly et al., 1966).
Biosynthesis and Variability in Dacrydium Intermedium
Research on Dacrydium intermedium has identified rimuene as a major diterpene, alongside others like ent-rosadiene and ent-beyerene. Significant tree-to-tree variations in rimuene content suggest genetic control, and theories have been proposed for the biosynthesis of these diterpenes (Perry & Weavers, 1985).
Other Relevant Research
- Rimuene's presence in epicuticular wax hydrocarbons of the Ericaceae family has been confirmed, providing insights into its ecological and biochemical roles (Salasoo, 1988).
- The study of rimuene's formation mechanisms from dolabradiene under specific conditions offers valuable information for understanding its chemical behavior and potential applications (Kitadani et al., 1974).
- Research on the leaf oil of Prumnopitys ladei showed significant amounts of rimuene, indicating its importance in plant biochemistry (Brophy et al., 2006).
Eigenschaften
IUPAC Name |
(2S,4aR,4bS,10aR)-2-ethenyl-2,4a,8,8-tetramethyl-3,4,4b,5,6,7,10,10a-octahydro-1H-phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-6-19(4)12-13-20(5)15(14-19)9-10-16-17(20)8-7-11-18(16,2)3/h6,10,15,17H,1,7-9,11-14H2,2-5H3/t15-,17-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIWMJSLFJWAQP-WSTLGDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2C1=CCC3C2(CCC(C3)(C)C=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@]2([C@@H]3CCCC(C3=CC[C@@H]2C1)(C)C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rimuene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B157975.png)








![1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B157993.png)

